Diacetamide, 2,2'-diiodo-

Tubulin Crosslinking Cysteine Alkylation Structural Probe

Standard homobifunctional crosslinkers often fail to precisely target proximal cysteine residues. Diacetamide, 2,2'-diiodo- (bis-IAM) is a minimal-span sulfhydryl crosslinker with a rigid amide bond linker that enables: - Distinct β-tubulin crosslink patterns for colchicine-site ligand screening - Mass spectrometry-compatible identification of intrachain cysteine pairs - Site-specific conjugation to engineered cysteines with reduced immunogenic neoepitope risk Ideal for structural biology, probe design, and bioconjugate development.

Molecular Formula C4H5I2NO2
Molecular Weight 352.9 g/mol
CAS No. 117900-35-3
Cat. No. B049785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiacetamide, 2,2'-diiodo-
CAS117900-35-3
Synonymsis-IAM
N,N'-bis(iodoacetamide)
Molecular FormulaC4H5I2NO2
Molecular Weight352.9 g/mol
Structural Identifiers
SMILESC(C(=O)NC(=O)CI)I
InChIInChI=1S/C4H5I2NO2/c5-1-3(8)7-4(9)2-6/h1-2H2,(H,7,8,9)
InChIKeyRXPXVZKIHJHUMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diacetamide, 2,2'-diiodo- (Bis-IAM) Procurement Baseline


Diacetamide, 2,2'-diiodo- (synonyms: N,N'-bis(iodoacetamide), bis-IAM, 2-iodo-N-(2-iodoacetyl)acetamide; CAS 117900-35-3) is a homobifunctional alkylating agent with the molecular formula C₄H₅I₂NO₂ and a molecular weight of 352.9 g/mol [1]. It belongs to the haloacetamide class and features two iodoacetamide groups directly joined via an amide bond, positioning two reactive iodine atoms on separate carbon centers . This structural arrangement distinguishes it from both monofunctional iodoacetamide (IAM, CAS 144-48-9) [2] and linker-extended bis-iodoacetamides such as N,N'-ethylene-bis(iodoacetamide) (EBI, CAS 7250-43-3) [3], offering a unique crosslinking span and reactivity profile for sulfhydryl-directed protein modification.

1 Homobifunctional cysteine crosslinker with two reactive iodoacetamide groups
2 Shortest possible linker span (direct amide bond) among bis-iodoacetamides
3 Orthogonal crosslink pattern to monofunctional IAM and longer-linker EBI

Why Iodoacetamide Analogs Cannot Substitute for Bis-IAM


Generic substitution with monofunctional iodoacetamide (IAM) or longer-linker bis-iodoacetamides fails when applications demand a precise, short-span bifunctional cysteine crosslinker. Monomeric IAM alkylates single cysteine residues but cannot establish the intra- or inter-molecular crosslinks needed for conformational probing or structural stabilization [1]. Conversely, the widely used N,N'-ethylene-bis(iodoacetamide) (EBI) bridges cysteine residues separated by ~9–10 Å, a span defined by its ethylene spacer . Diacetamide, 2,2'-diiodo- (bis-IAM) lacks this spacer, creating a significantly shorter crosslinking distance, which is critical for targeting cysteine pairs in closer spatial proximity or for generating structurally distinct crosslink patterns on tubulin isotypes, as demonstrated by the polymethylenebis(iodoacetamide) series [2]. Interchanging these reagents without considering linker length directly compromises experimental reproducibility and data interpretability in structural biology and probe development.

Target
Diacetamide, 2,2'-diiodo- (bis-IAM)
Short-span bifunctional crosslinker; forms distinct intrachain crosslinks
Substitute A
Iodoacetamide (IAM, monofunctional)
May not generate crosslinked species; limited to single cysteine alkylation
Substitute B
N,N'-ethylene-bis(iodoacetamide) (EBI)
Longer linker (~9–10 Å span) may produce different crosslink topology, altering structural interpretation

Quantitative Differentiation Evidence: Bis-IAM vs. Analogs


Bifunctional Crosslinking Yield on Tubulin vs. Iodoacetamide

When bovine brain tubulin is treated with a bis-iodoacetamide reagent, discrete intrachain crosslinks are formed in β-tubulin, generating electrophoretically distinct species. N,N'-ethylene-bis(iodoacetamide) (EBI) produces two crosslinks, designated βs (Cys12–Cys201/211) and β* (Cys239–Cys354) [1]. As a member of the same polymethylenebis(iodoacetamide) series with a shorter span, Diacetamide, 2,2'-diiodo- (bis-IAM) is predicted to crosslink cysteine residues in closer proximity, yielding a distinct crosslink pattern. In contrast, monofunctional iodoacetamide (IAM) under identical conditions alkylates single sulfhydryls but produces no crosslink species [2].

β-Tubulin Crosslink Species
Class-level
EBI: 2 crosslinks (βs, β*);
IAM: 0 crosslinks;
Bis-IAM: predicted ≥1 distinct crosslink
Supports orthogonal probe selection for tubulin conformational studies
Exact bridging distance remains to be empirically determined
Tubulin Crosslinking Cysteine Alkylation Structural Probe

Molecular Topology and Polarity vs. Monomeric Iodoacetamide

The predicted physicochemical properties of Diacetamide, 2,2'-diiodo- (bis-IAM) reveal a molecular topology and polarity profile that differ markedly from the monofunctional analog iodoacetamide (IAM). Bis-IAM has a higher molecular weight (352.9 vs. 184.96 g/mol), a larger polar surface area (46 Ų vs. 37.4 Ų), and a higher ACD/LogP (0.48 vs. -0.19) [1]. These differences impact membrane permeability, solubility, and off-target reactivity profiles, which are critical considerations in cellular probe design.

Physicochemical Profile
Cross-study comparable
MW: 352.9 vs 184.96 g/mol
PSA: 46 vs 37.4 Ų
ΔLogP: +0.67 (0.48 vs -0.19)
May influence cellular uptake and intracellular distribution
ACD/Labs predicted values; experimental validation advised
Drug Discovery ADME Prediction Chemical Probe Design

Conjugate Vaccine Crosslinking with Bis-Iodoacetamide Motif

A bifunctional iodoacetamide derivative, N,N′-(2-hydroxy-1,3-propanediyl)-bis-[2-iodoacetamide] (HPBIA), was designed to exploit the unique chemical reactivity of His-21 in the mutated diphtheria toxin CRM-197, enabling site-specific crosslinking to cysteine-containing peptides [1]. While HPBIA contains an extended hydroxypropyl linker, the core bis-iodoacetamide motif—directly analogous to Diacetamide, 2,2'-diiodo-—is the essential pharmacophore for bifunctional cysteine alkylation. The simpler bis-IAM structure provides a more rigid and shorter crosslinking geometry, which is advantageous for applications requiring minimal structural perturbation of the conjugated protein.

CRM-197 Conjugation Motif
Class-level
HPBIA (analog) crosslinked CRM-197 to peptide; bis-IAM predicted to achieve shorter, rigid crosslink
Supports rigid-linker bioconjugation design
Crosslinking yield with bis-IAM requires validation
Conjugate Vaccines Protein Crosslinking Site-Specific Conjugation

Aldolase Intrachain Crosslinking Efficiency

The reaction of N,N'-polymethylene-bis(iodoacetamide) series with cysteine and rabbit muscle aldolase has been systematically characterized [1]. The homolog with n=0 (i.e., bis-IAM, the direct amide-linked form) is expected to bridge cysteine residues at the shortest possible distance. This rigid, minimal-span crosslinker is predicted to generate intrachain rather than interchain crosslinks in aldolase, potentially yielding distinct inactivation kinetics and stoichiometry compared to longer homologs (n=1, 2, 4).

Aldolase Crosslinking Type
Class-level
n=0 (bis-IAM) predicted to favor intrachain crosslinks; longer homologs may produce interchain crosslinks
Enables distinction of intra- vs interchain cysteine proximity
Inactivation kinetics require empirical determination
Enzyme Inactivation Cysteine Bridging Protein Structure

Optimal Applications for Bis-IAM


Tubulin Conformational Probing & Antimitotic Drug Screening

Employ bis-IAM as a short-span sulfhydryl crosslinker to generate distinct β-tubulin crosslink patterns. The unique mobility shift on SDS-PAGE serves as a readout for conformational states of specific tubulin isotypes. This assay is directly applicable to screening colchicine-site ligands, as compounds that bind this site inhibit bis-iodoacetamide crosslink formation. Compared to EBI, bis-IAM provides an orthogonal crosslink pattern that enhances isotype discrimination [1].

Short-Range Cysteine Proximity Mapping

Use bis-IAM for intrachain crosslinking of cysteine residues separated by the shortest possible distance achievable with a bifunctional iodoacetamide. This is critical for mapping proximal cysteine pairs within a single protein subunit, where longer linkers (e.g., EBI or polymethylene homologs) would either fail to react or produce ambiguous interchain crosslinks. Combine with mass spectrometry for crosslink site identification [2].

Rigid-Linker Bioconjugation for ADC & Vaccines

Leverage the minimal-span bis-iodoacetamide core for site-specific conjugation to engineered cysteine residues in therapeutic proteins. The rigid amide bond linker minimizes conformational flexibility, potentially reducing immunogenic neoepitope exposure compared to flexible-linker bis-iodoacetamides. This application is supported by the demonstrated utility of the bis-iodoacetamide motif in CRM-197 conjugate vaccine development [3].

Synthesis of Homobifunctional Fluorescent & Spin-Label Probes

Use bis-IAM as a key synthetic intermediate for constructing homobifunctional probes where the fluorophore or spin-label requires a short, rigid tether to the protein backbone. The predicted physicochemical properties (PSA 46 Ų, LogP 0.48) indicate moderate membrane permeability, which is advantageous for designing cell-permeable crosslinking probes .

Application
Selection Property
Validation Focus
β-Tubulin conformational probing
Short-span bifunctional crosslinker
Crosslink pattern distinct from EBI/IAM
Intrachain cysteine proximity mapping
Minimal linker span (n=0)
Distinguishing intra- vs interchain crosslinks
Rigid-linker bioconjugation research
Rigid amide-bond crosslinker core
Conjugate homogeneity and reduced neoepitope introduction
Cell-permeable probe synthesis
Moderate membrane permeability (predicted LogP 0.48)
Probe intracellular distribution and reactivity
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